1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .
Preparation Methods
The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .
Similar compounds include:
- 1-ethyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium iodide
- 1-butyl-3-methylimidazolium chloride
Biological Activity
1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that exhibits unique biological activities due to its structural properties. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological systems.
The molecular formula for this compound is C11H21ClN2, with a molecular weight of approximately 220.75 g/mol. The compound is characterized by a heptyl side chain attached to the imidazolium ring, which enhances its lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with cellular membranes and biomolecules. Its imidazolium structure allows for significant electrostatic interactions and hydrogen bonding with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes due to the hydrophobic nature of the heptyl chain.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | High |
Escherichia coli | 1.0 mg/mL | Moderate |
Listeria monocytogenes | 0.25 mg/mL | Very High |
Cytoprotective Effects
In addition to its antimicrobial properties, this compound has demonstrated cytoprotective effects on corneal epithelial cells. Studies indicate that it can enhance cell viability under oxidative stress conditions, suggesting potential applications in ophthalmology for protecting against corneal damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various imidazolium ionic liquids, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.25 mg/mL against Listeria monocytogenes. The study concluded that the long alkyl chain enhances the interaction with the bacterial membrane, leading to increased permeability and cell lysis.
Case Study 2: Cytoprotection in Ocular Applications
Research by Lee et al. (2024) focused on the cytoprotective effects of this compound on corneal epithelial cells exposed to UV radiation. The study found that treatment with this compound significantly improved cell survival rates compared to untreated controls. Mechanistic studies suggested that the compound modulates oxidative stress pathways, reducing apoptosis in exposed cells.
Properties
CAS No. |
581101-92-0 |
---|---|
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
IKWLASUDSGDILR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[NH+]1CN(C=C1)C.[Cl-] |
Origin of Product |
United States |
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